Ethyl 2-amino-5-bromo-3-methylbenzoate
Overview
Description
Ethyl 2-amino-5-bromo-3-methylbenzoate is an organic compound with the molecular formula C10H12BrNO2 and a molecular weight of 258.11 g/mol . It is a derivative of benzoic acid and is characterized by the presence of an amino group, a bromine atom, and a methyl group on the benzene ring, along with an ethyl ester functional group. This compound is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-5-bromo-3-methylbenzoate can be synthesized through a multi-step process involving the bromination of 3-methylbenzoic acid, followed by esterification and amination reactions. The general synthetic route is as follows:
Bromination: 3-methylbenzoic acid is treated with bromine in the presence of a catalyst to introduce a bromine atom at the 5-position of the benzene ring.
Esterification: The resulting 5-bromo-3-methylbenzoic acid is then esterified with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form ethyl 5-bromo-3-methylbenzoate.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-5-bromo-3-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino and ester functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
Ethyl 2-amino-5-bromo-3-methylbenzoate is widely used in scientific research due to its versatile reactivity and structural features. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and as an intermediate in the production of agrochemicals
Mechanism of Action
The mechanism of action of ethyl 2-amino-5-bromo-3-methylbenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and ester functional groups play a crucial role in binding to these targets, while the bromine atom can influence the compound’s reactivity and selectivity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 2-amino-5-bromo-3-methylbenzoate can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 2-amino-5-chloro-3-methylbenzoate: Similar structure but with a chlorine atom instead of a bromine atom.
Ethyl 2-amino-3-methylbenzoate: Lacks the bromine atom, resulting in different reactivity and applications.
Properties
IUPAC Name |
ethyl 2-amino-5-bromo-3-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-3-14-10(13)8-5-7(11)4-6(2)9(8)12/h4-5H,3,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJPKQZMXXGRBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)Br)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.